N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide
Description
N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with a 4-methylbenzyl group. Its structure combines the sulfonamide moiety—a well-known pharmacophore in antimicrobial and anti-inflammatory agents—with a benzimidazole heterocycle, which enhances aromatic stacking interactions and modulates electronic properties.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-11-13-17(14-12-16)15-24-20-10-6-5-9-19(20)22-21(24)23-27(25,26)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTJUMUSSCYMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide is a complex organic compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a unique structure characterized by:
- Molecular Formula : C_{17}H_{18}N_{4}O_{2}S
- Molecular Weight : Approximately 373.45 g/mol
The structural features include a benzenesulfonamide moiety and a 1,3-dihydro-2H-benzimidazole framework with a 4-methylbenzyl substituent. These characteristics contribute to its biological activity and reactivity.
This compound exhibits significant biological activity that may include:
- Antimicrobial Activity : The compound has shown inhibitory effects against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activity by modulating immune responses.
Comparative Biological Activity
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-yliden]benzenesulfonamide | Similar core structure but different substituents | Antimicrobial |
| N-(phenyl)-1,3-dihydro-2H-benzimidazol-2-yliden]benzenesulfonamide | Lacks methyl group; phenyl instead | Anticancer |
| N-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-yliden]benzenesulfonamide | Chlorine substituent; different electronic properties | Anti-inflammatory |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For example, it showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Research : A study published in Journal of Medicinal Chemistry indicated that derivatives of benzimidazole exhibit cytotoxicity against various cancer cell lines. This compound was tested against MCF-7 breast cancer cells and showed significant apoptotic activity.
- Inflammatory Response Modulation : Research published in Pharmacology Reports highlighted that the compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide, exhibit significant antimicrobial properties. Research has shown that compounds in this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
Benzimidazole derivatives have been reported to possess anti-inflammatory properties. For instance, certain compounds have demonstrated the ability to reduce edema and inflammation in animal models significantly. The anti-inflammatory activity is often compared with standard drugs such as rofecoxib and indomethacin, showing promising results in reducing inflammation .
3. Analgesic Properties
Studies have highlighted the analgesic effects of benzimidazole derivatives. In particular, some compounds have shown notable reductions in pain responses in animal models when tested against standard analgesics like aspirin. This suggests potential applications in pain management therapies .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmacological Reviews, researchers evaluated a series of benzimidazole derivatives for their ability to inhibit bacterial growth. The results indicated that specific modifications on the benzimidazole structure significantly enhanced antimicrobial activity against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Activity
A comparative study assessed the anti-inflammatory effects of various benzimidazole derivatives in an animal model of induced inflammation. The findings revealed that compounds similar to this compound exhibited significant reductions in inflammatory markers compared to control groups treated with standard anti-inflammatory medications .
Comparison with Similar Compounds
Substituent Effects on Benzimidazole Derivatives
Key analogs with varying substituents on the benzimidazole or sulfonamide moieties are compared below:
Key Observations :
- Halogen Substituents : Bromo and chloro groups (e.g., 25e, 25f, and ) enhance antimicrobial activity but may reduce solubility compared to the target compound’s methyl group. Fluorine (25g) improves solubility due to its electronegativity .
- Positional Effects : Meta-substituted bromo (25f) results in lower melting points and purity compared to para-substituted analogs (25e), suggesting steric or electronic challenges in crystallization .
Heterocycle Variations in Sulfonamide Derivatives
The benzimidazole core distinguishes the target compound from analogs with triazole, pyrazole, or pyridine moieties:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare this compound and its benzimidazole-sulfonamide analogs?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between alkyne and azide precursors, followed by sulfonamide coupling. For analogs, substituents (e.g., 4-methylbenzyl) are introduced during benzimidazole ring formation. Key steps include refluxing in anhydrous solvents (e.g., DMF) and purification via column chromatography. Characterization typically involves NMR (1H, 13C, 2D-COSY) and IR spectroscopy to confirm regioselectivity and functional groups .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Techniques :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions and confirms connectivity between the benzimidazole and sulfonamide moieties .
- X-ray crystallography : Provides absolute stereochemical confirmation and bond parameters (e.g., torsion angles, hydrogen-bonding networks). For example, spirocyclic analogs require single-crystal X-ray analysis to validate non-planar conformations .
Q. How is preliminary biological activity screening conducted for this compound?
- Approach :
- Enzyme inhibition assays : Test against targets like histone deacetylases (HDACs) or kinases using fluorometric/colorimetric substrates.
- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines. Note: Solubility in DMSO/PBS must be optimized to avoid false negatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
- Strategies :
- Catalyst screening : Use Pd/Cu catalysts for azide-alkyne cycloadditions to reduce side products.
- Solvent effects : Polar aprotic solvents (e.g., THF) improve sulfonamide coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
Q. What computational methods predict electronic properties and binding interactions?
- Tools :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox activity. For example, electron-withdrawing sulfonamide groups lower LUMO levels, enhancing electrophilicity .
- Molecular docking : Models interactions with protein targets (e.g., HDACs) to guide SAR studies. Validate with MD simulations to assess binding stability .
Q. How to resolve contradictions in reported biological activity across studies?
- Analysis :
- Batch variability : Characterize impurities via HPLC-MS; even 2% impurities (e.g., des-methyl byproducts) can alter activity .
- Assay conditions : Compare buffer pH, temperature, and cell passage numbers. For instance, HDAC inhibition may vary at pH 7.4 vs. 6.8 due to protonation state changes .
Q. What strategies mitigate solubility limitations in pharmacological assays?
- Solutions :
- Prodrug design : Introduce PEGylated or glycosylated moieties to improve aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or cyclodextrins to enhance bioavailability without altering core structure .
Q. How to establish structure-activity relationships (SAR) for analogs with modified substituents?
- Workflow :
- Substituent scanning : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the benzyl or sulfonamide positions.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC50 values. For example, 4-fluorobenzyl analogs show 10× higher HDAC inhibition than unsubstituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
